molecular formula C13H13BO4 B11865890 (2-(3-Methoxyphenoxy)phenyl)boronic acid

(2-(3-Methoxyphenoxy)phenyl)boronic acid

Cat. No.: B11865890
M. Wt: 244.05 g/mol
InChI Key: JYXRGXXJCXJJAA-UHFFFAOYSA-N
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Description

(2-(3-Methoxyphenoxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxyphenoxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-bromophenylboronic acid.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction, where 3-methoxyphenol is coupled with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxyphenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2-(3-Methoxyphenoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of enzymes such as serine proteases and kinases.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenoxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boronic acid moiety.

    3-Methoxyphenylboronic Acid: Similar to (2-(3-Methoxyphenoxy)phenyl)boronic acid but lacks the additional phenoxy group.

    4-Methoxyphenylboronic Acid: Another similar compound with the methoxy group in the para position.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a phenoxy group on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse applications in organic synthesis and scientific research.

Properties

Molecular Formula

C13H13BO4

Molecular Weight

244.05 g/mol

IUPAC Name

[2-(3-methoxyphenoxy)phenyl]boronic acid

InChI

InChI=1S/C13H13BO4/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9,15-16H,1H3

InChI Key

JYXRGXXJCXJJAA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC(=C2)OC)(O)O

Origin of Product

United States

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